molecular formula C16H23IN2O2 B1407650 tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate CAS No. 1706437-45-7

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate

Cat. No.: B1407650
CAS No.: 1706437-45-7
M. Wt: 402.27 g/mol
InChI Key: FYIDOSLJNXIVES-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23IN2O2. It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 4-iodobenzyl group. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

Preparation Methods

The synthesis of tert-butyl 4-(4-iodobenzyl)piperazine-1-carboxylate typically involves the reaction of 4-iodobenzyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the development of bioactive compounds and as a building block for drug discovery.

    Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

tert-Butyl 4-(4-iodobenzyl)piperazine-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl 4-[(4-iodophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIDOSLJNXIVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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